(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one
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Overview
Description
(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one is an organic compound with the molecular formula C22H20Br2O3 and a molecular weight of 492.211 g/mol This compound is known for its unique structure, which includes two bromine atoms and methoxybenzylidene groups attached to a cyclohexanone core
Preparation Methods
The synthesis of (2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-tert-butylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one can be compared with similar compounds such as:
2,6-Bis(4-methoxybenzylidene)-4-tert-butylcyclohexanone: This compound lacks the bromine atoms, which may result in different reactivity and biological activity.
2,6-Bis(5-chloro-2-methoxybenzylidene)-4-tert-butylcyclohexanone:
2,6-Bis(5-bromo-2-hydroxybenzylidene)-4-tert-butylcyclohexanone: The hydroxy group may enhance the compound’s solubility and reactivity in certain reactions.
Properties
Molecular Formula |
C26H28Br2O3 |
---|---|
Molecular Weight |
548.3g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C26H28Br2O3/c1-26(2,3)20-12-18(10-16-14-21(27)6-8-23(16)30-4)25(29)19(13-20)11-17-15-22(28)7-9-24(17)31-5/h6-11,14-15,20H,12-13H2,1-5H3/b18-10+,19-11+ |
InChI Key |
ZJFUERLOQULAKO-XOBNHNQQSA-N |
SMILES |
CC(C)(C)C1CC(=CC2=C(C=CC(=C2)Br)OC)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)C1 |
Isomeric SMILES |
CC(C1C/C(=C\C2=C(C=CC(=C2)Br)OC)/C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/C1)(C)C |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=C(C=CC(=C2)Br)OC)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)C1 |
Origin of Product |
United States |
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